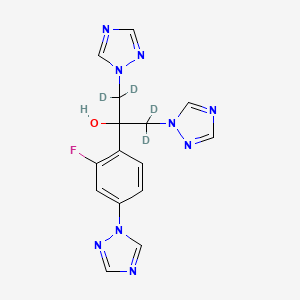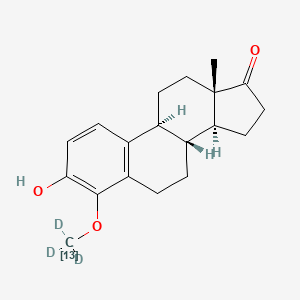
3-Bromonitrobenzene-d4
概要
説明
3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Bromonitrobenzene involves the bromination of nitrobenzene with bromine in oleum . The preparation of 3-bromonitrobenzene by the bromination of nitrobenzene with bromine in oleum is described in a patent .Molecular Structure Analysis
The molecular structure of 3-Bromonitrobenzene-d4 is characterized by the presence of four deuterium atoms in place of hydrogen atoms, resulting in enhanced stability and unique spectroscopic properties .Chemical Reactions Analysis
Chemically, 3-Bromonitrobenzene-d4 is a nitro compound, which means it contains a nitro group (-NO2) attached to a benzene ring. Nitro compounds are known for their relatively high reactivity, making 3-Bromonitrobenzene-d4 a useful reagent for various chemical reactions .Physical And Chemical Properties Analysis
3-Bromonitrobenzene-d4 has a density of 1.7±0.1 g/cm3, a boiling point of 265.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.3±3.0 kJ/mol, and it has a flash point of 103.6±19.8 °C .科学的研究の応用
Nuclear Magnetic Resonance (NMR) Spectroscopy
3-Bromonitrobenzene-d4 is widely used in NMR spectroscopy . The deuterium atoms in the molecule act as isotopic labels, which can provide important information about the chemical structure and properties of the compound .
Isotope Labeling Studies
The presence of four deuterium atoms in place of hydrogen atoms in 3-Bromonitrobenzene-d4 results in enhanced stability and unique spectroscopic properties . This makes it a valuable tool in isotope labeling studies .
Intermediate in Chemical Production
3-Bromonitrobenzene-d4 is commonly used as an intermediate molecule in the production of various chemicals . These include pharmaceuticals, dyes, and agrochemicals .
Electronics and OLED Industry
3-Bromonitrobenzene-d4 finds its application in the electronics industry, particularly in the production of Organic Light Emitting Diodes (OLEDs) .
Catalysis Research
A novel heterogeneous catalytic system was developed for the preparation of para-nitrobromobenzene (p-NBr) with nitrogen dioxide (NO2) as a nitrating agent . By applying Hβ zeolite as the catalyst, p-NBr can be obtained with high conversion (85.7%) and selectivity (91.7%) . 3-Bromonitrobenzene-d4 can be used in similar reactions.
Environmental Impact Studies
Due to its high reactivity, 3-Bromonitrobenzene-d4 can be used in environmental impact studies to understand the fate and transport of nitro compounds in the environment .
作用機序
Target of Action
3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals . The primary targets of 3-Bromonitrobenzene-d4 are the enzymes involved in its biodegradation, such as the Rieske nonheme iron dioxygenase (DcbAaAbAcAd) and the chlorocatechol 1,2-dioxygenase (DccA) .
Mode of Action
The mode of action of 3-Bromonitrobenzene-d4 involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways involved in the degradation of 3-Bromonitrobenzene-d4 are catalyzed by the Dcb and Dcc enzymes of Diaphorobacter sp. strain JS3051 . The Rieske nonheme iron dioxygenase (DcbAaAbAcAd) catalyzes the dihydroxylation of 3-Bromonitrobenzene-d4, resulting in the regiospecific production of ring-cleavage intermediates . The chlorocatechol 1,2-dioxygenase (DccA) then converts these intermediates into the corresponding halomuconic acids .
Pharmacokinetics
It is known that the compound is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound.
Result of Action
The result of the action of 3-Bromonitrobenzene-d4 is the production of halomuconic acids . These acids are the end products of the biodegradation pathway catalyzed by the Dcb and Dcc enzymes .
Action Environment
The action environment of 3-Bromonitrobenzene-d4 is typically a habitat contaminated with mixtures of chloronitrobenzenes . The ability of Diaphorobacter sp. strain JS3051 to utilize multiple substrates provides a strong selective advantage in such environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIROFMBWVMWLB-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


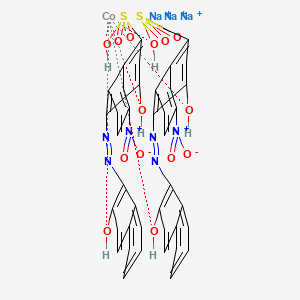

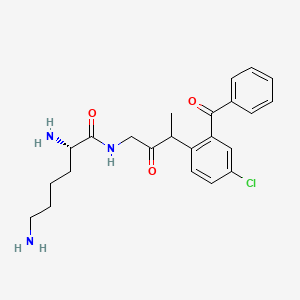
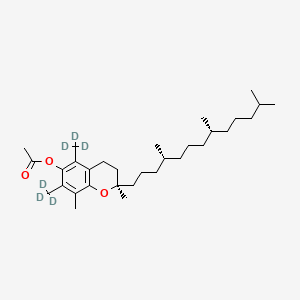
![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)
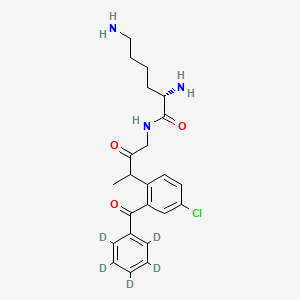
![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
